molecular formula C13H14BrClN2O B1378172 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride CAS No. 1187932-71-3

2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1378172
CAS No.: 1187932-71-3
M. Wt: 329.62 g/mol
InChI Key: FUCOPHWEDXPQMW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a bromophenyl group attached to an oxazolo[4,5-c]pyridine ring, which is further substituted with a methyl group and hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves multiple steps, starting with the formation of the oxazolo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and halides.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling temperature and pressure, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromophenyl group to a more oxidized state.

  • Reduction: Reduction of the oxazolo[4,5-c]pyridine ring or other substituents.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenyl derivatives with higher oxidation states.

  • Reduction: Reduced forms of the oxazolo[4,5-c]pyridine ring.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)oxirane

  • 4-Bromophenethyl alcohol

  • 2-(4-Bromophenyl)propionic acid

Uniqueness: 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, such as the oxazolo[4,5-c]pyridine ring and the presence of a bromophenyl group

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O.ClH/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9;/h2-5H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCOPHWEDXPQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

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